Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC17779372
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O4 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3 |
| Standard InChI Key | GNNMIIBFEFXQBC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(=O)CC(CC1=O)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |
| Canonical SMILES | CCOC(=O)C1C(=O)CC(CC1=O)C |
| InChIKey | GNNMIIBFEFXQBC-UHFFFAOYSA-N |
| PubChem CID | 53847683 |
Synthesis and Manufacturing
Established Synthetic Routes
The synthesis of ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate involves multi-step organic transformations, though detailed protocols remain proprietary or undocumented in open literature. General approaches may include:
Cyclohexane Ring Formation
A Robinson annulation or similar [4+2] cycloaddition could construct the cyclohexane core, followed by selective oxidation to introduce ketone groups. For example, oxidation of a diol intermediate using Jones reagent (CrO/HSO) might yield the 2,6-diketone structure.
Esterification Strategies
The ethyl ester group is likely introduced via Fischer esterification, where a carboxylic acid precursor reacts with ethanol under acidic conditions. Alternatively, transesterification from a methyl ester could achieve the same result.
Process Optimization Challenges
Key challenges in scaling up production include:
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Regioselectivity: Ensuring precise oxidation at positions 2 and 6 without over-oxidation.
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Stereochemical Control: Managing the stereochemistry of substituents in the cyclohexane ring.
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Purification: Separating the target compound from structurally similar byproducts, given the polarity of carbonyl groups.
Physicochemical Properties
Thermodynamic Parameters
Reported properties include:
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Density: 1.045 g/mL at 25°C (analogous to ethyl 4-methyl-2-cyclohexanone-1-carboxylate)
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Boiling Point: 128–132°C at 32 mmHg (extrapolated from related esters)
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Melting Point: Data unavailable; likely a liquid at standard conditions given the ester’s bulky substituents.
Solubility and Partitioning
The compound exhibits limited water solubility due to its hydrophobic cyclohexane ring and ester group. Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity, enhancing compatibility with organic solvents such as ethanol, ethyl acetate, and dichloromethane.
Reactivity and Functional Group Transformations
Ketone Reactivity
The two carbonyl groups at positions 2 and 6 participate in characteristic nucleophilic additions. For example:
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Enolate Formation: Deprotonation at α-positions using bases like LDA generates enolates for alkylation or aldol reactions.
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Condensation Reactions: Reaction with hydrazines or hydroxylamines yields hydrazones or oximes, useful in heterocyclic synthesis.
Ester Hydrolysis and Transesterification
The ethyl ester undergoes hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid. In basic media (e.g., NaOH/EtOH), saponification yields the sodium carboxylate, which can be protonated to the free acid. Transesterification with higher alcohols (e.g., methanol) facilitates ester exchange.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s diketone structure enables its use in synthesizing pyrans, pyridines, and other nitrogen-containing heterocycles via cyclocondensation with amines. For instance, reaction with hydrazine derivatives could yield pyrazole or pyrazoline derivatives .
Pharmaceutical Intermediates
Structural analogs of ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate serve as precursors to bioactive molecules. For example:
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Antimicrobial Agents: Dioxocyclohexane derivatives exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis.
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Anti-inflammatory Compounds: Functionalization at the methyl position could modulate COX-2 selectivity.
Future Research Directions
Mechanistic Studies
Detailed kinetic and mechanistic investigations are needed to optimize synthetic routes. Advanced techniques like in-situ IR spectroscopy could elucidate intermediate formation during key oxidation steps.
Biological Screening
Collaborative efforts with pharmacological institutes could evaluate the compound’s potential as an anticancer or antiviral agent, leveraging its ability to interfere with cellular redox processes.
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity hotspots and guide the design of derivatives with enhanced selectivity or reduced toxicity.
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